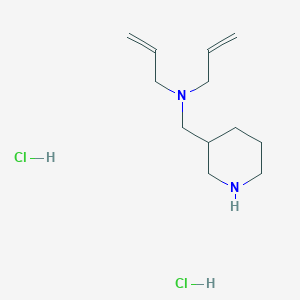n-Allyl-n-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride
CAS No.: 1220034-31-0
Cat. No.: VC2691412
Molecular Formula: C12H24Cl2N2
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1220034-31-0 |
|---|---|
| Molecular Formula | C12H24Cl2N2 |
| Molecular Weight | 267.24 g/mol |
| IUPAC Name | N-(piperidin-3-ylmethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C12H22N2.2ClH/c1-3-8-14(9-4-2)11-12-6-5-7-13-10-12;;/h3-4,12-13H,1-2,5-11H2;2*1H |
| Standard InChI Key | STAMTIRPILRPNZ-UHFFFAOYSA-N |
| SMILES | C=CCN(CC=C)CC1CCCNC1.Cl.Cl |
| Canonical SMILES | C=CCN(CC=C)CC1CCCNC1.Cl.Cl |
Introduction
Chemical Identity and Structure
N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride is a diallyl-substituted piperidine derivative characterized by its tertiary amine functionality. The compound features a piperidine ring with a methylamine substituent at the 3-position, where both nitrogen atoms are further substituted with allyl groups. As a dihydrochloride salt, it exists as a stable crystalline solid suitable for research applications.
Basic Identifiers
The compound's basic identifiers are summarized in Table 1, providing essential information for researchers and chemists working with this substance.
Table 1: Chemical Identifiers of N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 1220034-31-0 |
| Molecular Formula | C₁₂H₂₄Cl₂N₂ |
| Molecular Weight | 267.24 g/mol |
| IUPAC Name | N-(piperidin-3-ylmethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride |
| Chemical Structure | Piperidine ring with methylamine at 3-position, both N atoms with allyl groups, as dihydrochloride salt |
This compound belongs to a family of structurally related compounds that include position isomers where the piperidinylmethyl group is attached at different positions (2- or 4-) of the piperidine ring .
Chemical Properties and Structural Characteristics
The chemical properties of N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride are largely governed by its tertiary amine functionality and the presence of two allyl groups, which contribute to its reactivity profile and potential applications in organic synthesis.
Physical Properties
Though specific physical data for this exact compound is limited in the literature, its properties can be reasonably extrapolated from structurally similar compounds within the same class.
Table 2: Physical Properties of N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride
| Property | Characteristic |
|---|---|
| Physical State | Crystalline solid (as dihydrochloride salt) |
| Solubility | Likely soluble in water and polar organic solvents such as methanol and DMSO |
| Stability | Stable under normal laboratory conditions; hygroscopic |
| Appearance | White to off-white crystalline powder |
Structural Comparison with Positional Isomers
The 3-position substituted compound differs from its 2- and 4-position isomers in spatial arrangement, which may influence its reactivity, biological activity, and binding properties to potential target sites.
Table 3: Comparison of Positional Isomers
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| N-Allyl-N-(2-piperidinylmethyl)-2-propen-1-amine dihydrochloride | 1219964-28-9 | Methylamine substituent at 2-position of piperidine ring |
| N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride | 1220034-31-0 | Methylamine substituent at 3-position of piperidine ring |
| N-Allyl-N-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride | 1220016-89-6 | Methylamine substituent at 4-position of piperidine ring |
These positional variations can significantly influence the three-dimensional structure and spatial arrangement of functional groups, potentially affecting interactions with biological targets .
Applications in Chemical Research and Medicinal Chemistry
Research on compounds with similar structural motifs suggests that N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride might exhibit interesting pharmacological properties that warrant further investigation .
Role in Organic Synthesis
The compound can serve as a valuable intermediate in the synthesis of more complex structures. The presence of multiple reactive sites—two allyl groups and two nitrogen centers—makes it a versatile building block for creating diverse molecular architectures through selective functionalization .
Analytical Characterization
Spectroscopic Properties
For accurate identification and characterization of N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride, various analytical techniques can be employed:
Table 5: Expected Analytical Characteristics
| Analytical Technique | Expected Features |
|---|---|
| ¹H NMR | Characteristic signals for allyl protons (5.0-6.0 ppm), piperidine ring protons, and methylene linker |
| ¹³C NMR | Signals for allyl carbons (115-140 ppm), piperidine carbons, and methylene carbons |
| Mass Spectrometry | Molecular ion peak corresponding to [M+H]⁺ at m/z 193 (free base) |
| IR Spectroscopy | Characteristic bands for C=C stretching (1640-1680 cm⁻¹), C-N stretching, and N-H stretching of the salt form |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and related techniques are suitable for purity analysis and quantification of N-Allyl-N-(3-piperidinylmethyl)-2-propen-1-amine dihydrochloride in various matrices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume